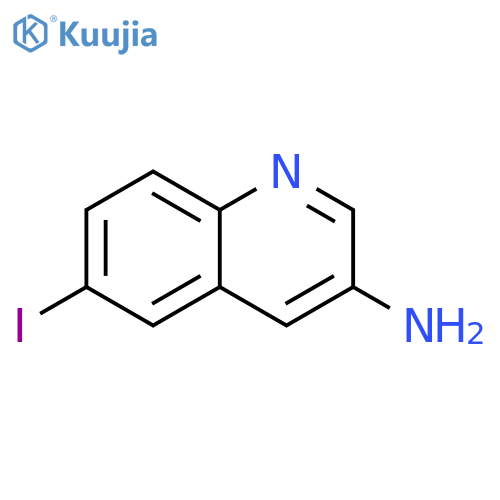Cas no 2092047-43-1 (3-Quinolinamine, 6-iodo-)

3-Quinolinamine, 6-iodo- structure
商品名:3-Quinolinamine, 6-iodo-
CAS番号:2092047-43-1
MF:C9H7IN2
メガワット:270.069753885269
CID:5267397
3-Quinolinamine, 6-iodo- 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinamine, 6-iodo-
-
- インチ: 1S/C9H7IN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
- InChIKey: OUXFNZWPHBGXDM-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(I)=CC=2)C=C(N)C=1
3-Quinolinamine, 6-iodo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030423-1g |
6-Iodoquinolin-3-amine |
2092047-43-1 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
| Enamine | EN300-361766-0.5g |
6-iodoquinolin-3-amine |
2092047-43-1 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-361766-0.05g |
6-iodoquinolin-3-amine |
2092047-43-1 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-361766-1.0g |
6-iodoquinolin-3-amine |
2092047-43-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-361766-0.1g |
6-iodoquinolin-3-amine |
2092047-43-1 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-361766-10.0g |
6-iodoquinolin-3-amine |
2092047-43-1 | 10.0g |
$3191.0 | 2023-03-07 | ||
| Enamine | EN300-361766-2.5g |
6-iodoquinolin-3-amine |
2092047-43-1 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-361766-5.0g |
6-iodoquinolin-3-amine |
2092047-43-1 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-361766-0.25g |
6-iodoquinolin-3-amine |
2092047-43-1 | 0.25g |
$683.0 | 2023-03-07 |
3-Quinolinamine, 6-iodo- 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2092047-43-1 (3-Quinolinamine, 6-iodo-) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
